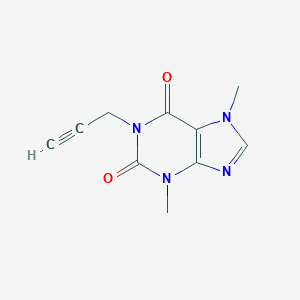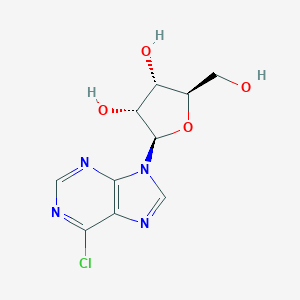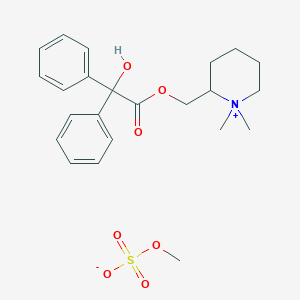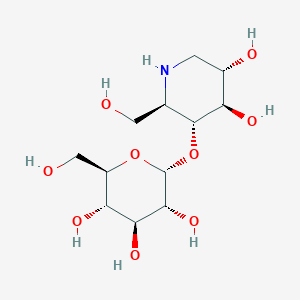
3,7-Dimethyl-1-Propargylxanthin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-1-propargylxanthine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of xanthine derivatives.
Industry: Utilized in the development of new pharmacological agents targeting adenosine receptors.
Wirkmechanismus
Target of Action
3,7-Dimethyl-1-propargylxanthine, also known as DMPX, is a caffeine analog that primarily targets A2 adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses .
Mode of Action
DMPX acts as an antagonist to A2 adenosine receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the actions of adenosine. DMPX has been found to have a higher potency than caffeine in blocking peripheral and central responses to NECA, a potent A2 adenosine agonist .
Biochemical Pathways
The primary biochemical pathway affected by DMPX is the adenosine signaling pathway. By blocking A2 adenosine receptors, DMPX can inhibit the actions of adenosine, which may lead to changes in cyclic adenosine monophosphate (cAMP) levels . This can affect various downstream effects, including modulation of neurotransmission and inflammatory responses .
Result of Action
The molecular and cellular effects of DMPX’s action primarily involve the inhibition of adenosine’s effects via A2 adenosine receptors. This can lead to changes in cellular responses to adenosine, potentially affecting processes such as neurotransmission, inflammation, and immune responses .
Biochemische Analyse
Biochemical Properties
3,7-Dimethyl-1-propargylxanthine plays a significant role in biochemical reactions, primarily as an A2-selective adenosine receptor antagonist . It interacts with enzymes, proteins, and other biomolecules, modulating their activities. For instance, it has been shown to inhibit the A2a receptor, which is involved in elevating cyclic adenosine monophosphate (cAMP) levels . This interaction is crucial for understanding the modulation of motor output and the viability of certain cancer cell lines .
Cellular Effects
The effects of 3,7-Dimethyl-1-propargylxanthine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in human gastric cancer cell lines, 3,7-Dimethyl-1-propargylxanthine has been observed to affect cell viability, indicating its potential as a therapeutic agent . Additionally, its role in modulating cAMP levels further underscores its impact on cellular signaling pathways .
Molecular Mechanism
At the molecular level, 3,7-Dimethyl-1-propargylxanthine exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to A2 adenosine receptors, inhibiting their activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects . The compound’s higher potency compared to caffeine in blocking peripheral and central NECA responses highlights its significant molecular impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dimethyl-1-propargylxanthine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, maintaining its antagonistic properties over extended periods . Long-term studies have indicated that 3,7-Dimethyl-1-propargylxanthine can consistently inhibit A2 adenosine receptors, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of 3,7-Dimethyl-1-propargylxanthine vary with different dosages in animal models. At lower doses, it effectively inhibits A2 adenosine receptors without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential respiratory irritation and skin irritation . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3,7-Dimethyl-1-propargylxanthine is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity . Its role in inhibiting A2 adenosine receptors affects metabolic flux and metabolite levels, contributing to its overall biochemical impact . The compound’s metabolism and its interaction with various biomolecules are essential for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 3,7-Dimethyl-1-propargylxanthine is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and potency . The compound’s ability to cross cellular membranes and reach target sites is critical for its biological activity .
Subcellular Localization
The subcellular localization of 3,7-Dimethyl-1-propargylxanthine plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with A2 adenosine receptors and other biomolecules, contributing to its overall biochemical effects .
Vorbereitungsmethoden
The synthesis of 3,7-Dimethyl-1-propargylxanthine typically involves the following steps:
Starting Material: The synthesis begins with 3-propargyl-5,6-diaminouracil.
Reaction Conditions: The compound is subjected to methylation and subsequent cyclization to form the xanthine structure.
Industrial Production: Industrial methods often involve optimizing reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
3,7-Dimethyl-1-propargylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl groups, to form various analogs.
Common Reagents and Conditions: Reagents such as dimethyl sulfate for methylation and specific catalysts for cyclization are commonly used.
Major Products: The primary products of these reactions are various substituted xanthine derivatives, which can be further studied for their pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyl-1-propargylxanthine is unique in its high selectivity for A2 adenosine receptors. Similar compounds include:
8-Cyclopentyl-1,3-dipropylxanthine: Another xanthine derivative with different receptor selectivity.
8-Chlorotheophylline: Known for its stimulant effects similar to caffeine.
Theophylline: Widely used in medicine for its bronchodilator effects.
Eigenschaften
IUPAC Name |
3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORPOFJLSIHJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161577 | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14114-46-6 | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14114-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014114466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14114-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-Dimethyl-1-propargylxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-DIMETHYL-1-PROPARGYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFR5SPS6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13995.png)


